molecular formula C19H26O B14599467 17-Methylestra-1,3,5(10)-trien-3-ol CAS No. 59452-14-1

17-Methylestra-1,3,5(10)-trien-3-ol

Cat. No.: B14599467
CAS No.: 59452-14-1
M. Wt: 270.4 g/mol
InChI Key: SVEOBRKOIXNDIJ-UHFFFAOYSA-N
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Description

17-Methylestra-1,3,5(10)-trien-3-ol is a synthetic compound that belongs to the class of steroids It is structurally related to estradiol, a primary female sex hormone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 17-Methylestra-1,3,5(10)-trien-3-ol typically involves multiple steps, starting from basic steroidal precursors. One common method involves the methylation of estradiol derivatives. The reaction conditions often require the use of strong bases and methylating agents under controlled temperatures to ensure the desired product is obtained .

Industrial Production Methods

In an industrial setting, the production of this compound is scaled up using similar synthetic routes but with optimized reaction conditions to maximize yield and purity. This often involves the use of large-scale reactors, continuous monitoring, and purification techniques such as chromatography to isolate the final product .

Chemical Reactions Analysis

Types of Reactions

17-Methylestra-1,3,5(10)-trien-3-ol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields ketones, while reduction can produce alcohols or alkanes .

Scientific Research Applications

17-Methylestra-1,3,5(10)-trien-3-ol has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 17-Methylestra-1,3,5(10)-trien-3-ol involves its interaction with estrogen receptors in the body. Upon binding to these receptors, it can modulate the expression of specific genes, leading to various physiological effects. The molecular targets include estrogen receptor alpha (ERα) and estrogen receptor beta (ERβ), which are involved in pathways regulating cell growth, differentiation, and apoptosis .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

17-Methylestra-1,3,5(10)-trien-3-ol is unique due to its specific methylation, which alters its interaction with estrogen receptors and its overall biological activity. This makes it a valuable compound for research and potential therapeutic applications .

Properties

CAS No.

59452-14-1

Molecular Formula

C19H26O

Molecular Weight

270.4 g/mol

IUPAC Name

13,17-dimethyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-3-ol

InChI

InChI=1S/C19H26O/c1-12-3-8-18-17-6-4-13-11-14(20)5-7-15(13)16(17)9-10-19(12,18)2/h5,7,11-12,16-18,20H,3-4,6,8-10H2,1-2H3

InChI Key

SVEOBRKOIXNDIJ-UHFFFAOYSA-N

Canonical SMILES

CC1CCC2C1(CCC3C2CCC4=C3C=CC(=C4)O)C

Origin of Product

United States

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